4-Fluoro-2-(trifluoromethyl)benzyl bromide
Overview
Description
4-Fluoro-2-(trifluoromethyl)benzyl bromide is an organic fluorinated building block. It is commonly used in various chemical syntheses due to its unique structural properties. The compound has the molecular formula FC6H3(CF3)CH2Br and a molecular weight of 257.02 g/mol .
Mechanism of Action
Target of Action
4-Fluoro-2-(trifluoromethyl)benzyl bromide, also known as 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, is an organic fluorinated building block Safety data sheets indicate that it may have a specific target organ toxicity on the respiratory system .
Mode of Action
It is known to be a useful building block in the synthesis of various organic compounds . The bromide group (-Br) attached to the benzyl carbon makes it a good leaving group, allowing it to participate in nucleophilic substitution reactions.
Biochemical Pathways
As a building block, it can be incorporated into various organic compounds, potentially affecting a wide range of biochemical pathways depending on the final compound it is used to synthesize .
Result of Action
Safety data sheets indicate that it can cause burns of eyes, skin, and mucous membranes . It may also cause symptoms like headache, dizziness, tiredness, nausea, and vomiting when inhaled in high concentrations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place to maintain its stability . It is also recommended to handle this compound only outdoors or in a well-ventilated area to minimize exposure .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions due to its reactivity at the benzylic position. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution and free radical bromination reactions . The compound’s ability to form stable intermediates makes it a versatile reagent in synthetic chemistry, facilitating the formation of complex molecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in transcriptional activity and metabolic flux, impacting overall cell health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues, leading to changes in enzyme activity and gene expression . The compound’s ability to participate in free radical reactions further enhances its reactivity and utility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as tissue damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for optimizing its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s reactivity at the benzylic position allows it to participate in diverse biochemical reactions, contributing to its versatility in synthetic chemistry .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action .
Preparation Methods
The synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-Fluoro-2-(trifluoromethyl)toluene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Chemical Reactions Analysis
4-Fluoro-2-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides, forming corresponding substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzyl alcohols or carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)benzyl bromide is widely used in scientific research, including:
Comparison with Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzyl bromide can be compared with similar compounds such as:
4-(Trifluoromethyl)benzyl bromide: This compound lacks the fluorine atom on the benzene ring, making it less reactive in certain substitution reactions.
4-Fluorobenzyl bromide: This compound lacks the trifluoromethyl group, resulting in different reactivity and stability profiles.
1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene: This is another name for this compound, highlighting its structural uniqueness.
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOONULDANZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372156 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206860-48-2 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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